1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Descripción general

Descripción

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a chemical compound with the molecular formula C33H38N2O5 and a molecular weight of 542.67 g/mol . It is a protected byproduct produced during the synthesis of Benazepril metabolites . This compound is soluble in chloroform and ethyl acetate .

Métodos De Preparación

The synthesis of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves multiple steps, typically starting from Benazepril or its derivatives. The synthetic route often includes protection and deprotection steps to ensure the stability of intermediate compounds. Common reagents used in the synthesis include chloroform and ethyl acetate

Análisis De Reacciones Químicas

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | Benazepril or its derivatives |

| Key Reagents | Chloroform, ethyl acetate |

| Reactions | Oxidation (using hydrogen peroxide), reduction (using lithium aluminum hydride), nucleophilic substitution (using sodium hydroxide) |

Scientific Research Applications

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester exhibits several significant applications in scientific research:

Medicinal Chemistry

- Precursor for Pharmaceuticals : The compound serves as a precursor in synthesizing pharmaceutical agents, particularly those targeting cardiovascular diseases. Its structural similarity to Benazepril suggests potential efficacy in inhibiting angiotensin-converting enzyme (ACE), which is crucial for managing hypertension .

Biological Studies

- Enzymatic Studies : This compound is utilized in enzymatic assays to study metabolic pathways and enzyme kinetics. Its interaction with specific enzymes can provide insights into metabolic regulation and disease mechanisms.

Material Science

- Development of New Materials : Due to its unique chemical structure, 1'-epi-Benazeprilat Benzyl Ester can be explored for developing new materials with specific properties, including solubility and reactivity, which are valuable in various industrial applications.

Mecanismo De Acción

The mechanism of action of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is not fully understood. it is believed to interact with specific molecular targets and pathways involved in metabolic processes. The compound may inhibit or activate certain enzymes, leading to various biochemical effects .

Comparación Con Compuestos Similares

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester can be compared with other similar compounds, such as:

Benazepril: A widely used ACE inhibitor for treating hypertension.

Benazeprilat: The active metabolite of Benazepril, which exerts its effects by inhibiting the angiotensin-converting enzyme.

Other esters of Benazeprilat: These compounds may have similar properties but differ in their specific ester groups, affecting their solubility and reactivity.

The uniqueness of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester lies in its specific ester groups, which provide distinct solubility and reactivity characteristics .

Actividad Biológica

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an intriguing compound due to its potential applications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 1'-epi-Benazeprilat Benzyl Ester typically involves the modification of benazeprilat, a well-known angiotensin-converting enzyme (ACE) inhibitor. The introduction of the benzyl ester and tert-butyl groups enhances the lipophilicity and bioavailability of the compound. The process often employs various protective group strategies and coupling reactions, which can include the use of tert-butyl glycinate as a precursor .

Biological Activity Overview

1'-epi-Benazeprilat Benzyl Ester exhibits various biological activities, primarily linked to its structural modifications that influence interaction with biological targets.

Pharmacological Effects

- ACE Inhibition : Similar to its parent compound benazeprilat, this ester derivative is expected to inhibit ACE activity, which plays a crucial role in regulating blood pressure and fluid balance. This inhibition can lead to vasodilation and reduced blood pressure, making it a candidate for treating hypertension .

- Anticancer Properties : Research indicates that compounds with similar structural features can exhibit cytotoxicity against various cancer cell lines. For instance, derivatives with benzyl esters have shown enhanced activity against cancer cells due to improved cellular uptake mediated by amino acid transporters .

- Neuroprotective Effects : Some studies suggest that modifications in amino acid derivatives can enhance their ability to cross the blood-brain barrier (BBB), potentially leading to neuroprotective effects. This is particularly relevant for compounds targeting neurological disorders .

Case Studies

- Anticancer Activity : A study evaluated the efficacy of benzyl ester derivatives against human cancer cell lines, revealing significant cytotoxic effects attributed to increased membrane permeability and interaction with cellular signaling pathways. The IC50 values for these compounds were notably lower than those of their non-esterified counterparts .

- ACE Inhibition Assays : In vitro assays demonstrated that 1'-epi-Benazeprilat Benzyl Ester retained significant ACE inhibitory activity, comparable to benazeprilat itself. These findings support its potential use in managing hypertension and related cardiovascular conditions .

- Transport Mechanism Studies : Research on amino acid transporters indicated that the presence of the benzyl ester group enhances substrate specificity for transport proteins like LAT1, facilitating better delivery into target cells, including cancer cells .

Comparative Analysis of Biological Activities

| Compound | ACE Inhibition | Cytotoxicity (IC50) | Neuroprotective Potential |

|---|---|---|---|

| Benazeprilat | High | Moderate | Low |

| 1'-epi-Benazeprilat Benzyl Ester | Moderate | High | Moderate |

| Other Benzyl Esters | Variable | High | Variable |

Propiedades

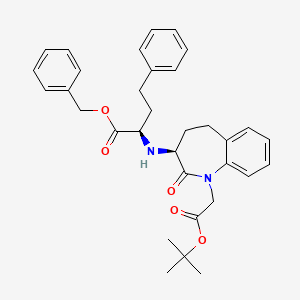

IUPAC Name |

benzyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCSKKNSVKJXAY-WUFINQPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675670 | |

| Record name | Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356011-61-4 | |

| Record name | Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.